molecular formula C14H28O4 B12721872 Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol CAS No. 72018-11-2

Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol

Cat. No.: B12721872
CAS No.: 72018-11-2
M. Wt: 260.37 g/mol
InChI Key: QDVNDMUZDHXNLU-UHFFFAOYSA-N
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Description

Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol is a compound that combines the properties of oxepan-2-one, a cyclic ester, and 2,2,4-trimethylpentane-1,3-diol, a branched diol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxepan-2-one;2,2,4-trimethylpentane-1,3-diol typically involves the polymerization of oxepan-2-one (also known as ε-caprolactone) with 2,2,4-trimethylpentane-1,3-diol. This reaction is usually catalyzed by an organometallic catalyst such as tin(II) 2-ethylhexanoate. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete polymerization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous polymerization processes to achieve high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield ketones or aldehydes, while reduction of the ester can produce alcohols. Substitution reactions can result in the formation of ethers or esters .

Mechanism of Action

The mechanism of action of oxepan-2-one;2,2,4-trimethylpentane-1,3-diol involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound acts as a monomer that undergoes ring-opening polymerization to form long-chain polymers. The diol component can form hydrogen bonds and interact with other molecules, influencing the physical properties of the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of a cyclic ester and a branched diol, providing distinct properties such as biodegradability, biocompatibility, and versatility in chemical reactions. This makes it particularly valuable in applications requiring specific mechanical and chemical characteristics .

Properties

CAS No.

72018-11-2

Molecular Formula

C14H28O4

Molecular Weight

260.37 g/mol

IUPAC Name

oxepan-2-one;2,2,4-trimethylpentane-1,3-diol

InChI

InChI=1S/C8H18O2.C6H10O2/c1-6(2)7(10)8(3,4)5-9;7-6-4-2-1-3-5-8-6/h6-7,9-10H,5H2,1-4H3;1-5H2

InChI Key

QDVNDMUZDHXNLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)CO)O.C1CCC(=O)OCC1

Related CAS

72018-11-2

Origin of Product

United States

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